2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and properties make it a subject of interest for various scientific applications. The compound is classified under heterocyclic compounds, specifically featuring a thiazine ring fused with a pyrimidine structure.
This compound falls under the category of pharmaceutical intermediates and bioactive compounds, often explored for their potential therapeutic effects in treating various diseases due to their complex molecular interactions.
The synthesis of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide typically involves several steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Catalysts may be employed to enhance reaction efficiency.
The molecular formula for 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is , with a molecular weight of approximately 534.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The compound's structural features can be represented in various formats:
InChI=1S/C27H23FN4O3S2/c1-18(2)20-9-13-22(14-10-20)31-26(34)17-37-27(32-28)25(30)23-5-3-4-6-24(23)33(38(25,35)36)16-19-7-11-21(29)12-8-19/h3-15,18H,16H2,1-2H3,(H,31,34)
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
The compound can participate in several chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to synthesize derivatives that may exhibit improved properties.
While specific physical properties such as density and melting point are not readily available for this compound, its molecular weight and formula provide insights into its potential behavior in various environments.
The compound exhibits characteristics typical of heterocyclic compounds:
The compound is being investigated for multiple applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3